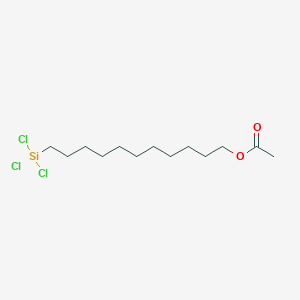
フェニルチオヒダントイン-ロイシン
説明
5-(2-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one, also known as MTPT, is a synthetic compound that has been studied for its potential applications in scientific research. MTPT has been found to have a range of biochemical and physiological effects, and its synthesis method, mechanism of action, and advantages and limitations for lab experiments are all being explored.
科学的研究の応用
タンパク質配列決定
フェニルチオヒダントイン-ロイシンは、タンパク質配列決定のEdman分解法で一般的に使用されます 。この方法は、タンパク質またはペプチドのN末端からアミノ酸を段階的に切断することを伴います。フェニルチオヒダントイン(PTH)誘導体であるフェニルチオヒダントイン-ロイシンは、各サイクルの最終生成物であり、クロマトグラフィーで識別できます。これにより、研究者はタンパク質のアミノ酸配列を決定できます。
アミノ酸分析
この化合物は、アミノ酸分析のための高速液体クロマトグラフィー(HPLC)において不可欠です 。これは、アミノ酸を分離および定量化する前に誘導するために使用されます。これは、タンパク質の構造と機能を理解するために不可欠です。
ペプチド合成
ペプチド合成において、フェニルチオヒダントイン-ロイシンは標準または参照化合物として使用できます。 その安定性と反応性により、研究目的で特定の配列を持つペプチドを合成するのに適しています .
生化学アッセイ
フェニルチオヒダントイン-ロイシン誘導体は、生化学アッセイで使用され、この化合物と反応する酵素や抗体などの他の物質の存在または濃度を検出および測定します .
製薬研究
この化合物は、製薬研究で、創薬および開発のための新しい方法を開発するために使用されます。 タンパク質配列決定と合成におけるその役割は、治療の可能性を持つ新しいペプチドとタンパク質の生成を助けます .
材料科学
材料科学において、フェニルチオヒダントイン-ロイシンは、分子レベルで表面を改質するために使用できます。 その特性により、生物システムと相互作用するバイオマテリアル、特にバイオマテリアルの開発に使用できます .
特性
IUPAC Name |
5-(2-methylpropyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-9(2)8-11-12(16)15(13(17)14-11)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVWVPAXPVSWER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101207880 | |
| Record name | 5-(2-Methylpropyl)-3-phenyl-2-thioxo-4-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101207880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4399-40-0 | |
| Record name | 5-(2-Methylpropyl)-3-phenyl-2-thioxo-4-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4399-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004399400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4399-40-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96424 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(2-Methylpropyl)-3-phenyl-2-thioxo-4-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101207880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.301 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Pth-leucine used in protein sequence analysis?
A: Pth-leucine, specifically its derivative formed during protein sequencing, serves as a valuable marker for identifying cysteine residues within a protein sequence []. This method relies on the reaction of cysteine with 3-bromopropylamine after reduction with dithiothreitol. During protein sequencing using techniques like Edman degradation, this modified cysteine residue forms a phenylthiohydantoin (PTH) derivative. This derivative exhibits a characteristic elution profile in chromatography, appearing as a distinct peak immediately after the PTH derivative of leucine. This characteristic elution pattern allows for the precise identification of cysteine positions within the analyzed protein sequence.
Q2: Can Pth-leucine inhibit enzymes like α-chymotrypsin?
A: Yes, research indicates that Pth-leucine acts as an irreversible inhibitor of α-chymotrypsin []. This discovery has spurred further investigations into the structure-activity relationships of Pth-amino acids and their derivatives, aiming to design more potent and selective inhibitors. Understanding how structural modifications within this class of compounds influence their inhibitory activity against enzymes like α-chymotrypsin could be crucial for developing novel therapeutic agents targeting specific enzymes involved in disease processes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-acetamido-4-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1587413.png)







